PHORBOL 12-MYRISTATE 13-ACETATE 4-O-METHYL ETHER, 4beta

Beschreibung

Chemical Structure and Properties

Molecular Structure and Identification

Chemical Formula and Mass

The compound is officially registered under CAS number 57716-89-9 in the Chemical Abstracts Service registry. This unique identifier serves as the primary reference for the compound across all major chemical databases and regulatory systems worldwide. The Environmental Protection Agency Substance Registry System also recognizes this compound under the same CAS number as 4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate.

Additional registry information includes the MDL number MFCD00036790 and the CBNumber CB0771197, which facilitate cross-referencing across different chemical information platforms. The compound is also catalogued in PubChem under CID 72292, providing access to comprehensive structural and property data through this widely-used public chemical database.

The systematic Chemical Abstracts Service Type 1 nomenclature provides the most complete stereochemical description: (1aR-(1a alpha,1b beta,4a beta,7a alpha,7b alpha, 8 alpha,9 beta,9a alpha))-tetradecanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester.

Structural Elucidation and Tetracyclic Framework

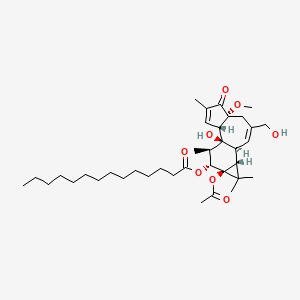

The structural architecture of phorbol 12-myristate 13-acetate 4-O-methyl ether, 4beta is built upon the characteristic tigliane diterpenoid scaffold, featuring a distinctive 5/7/6/3 fused tetracyclic ring system. This tetracyclic framework represents one of the most structurally complex arrangements found in natural product chemistry, with each ring system contributing specific stereochemical and conformational constraints.

Ring A constitutes a five-membered cyclopentane structure that contains an α,β-unsaturated ketone functionality, providing the characteristic electronic properties associated with phorbol esters. The seven-membered Ring B forms the central core of the molecule and exhibits significant conformational flexibility, which influences the overall three-dimensional structure and biological activity profile. Ring C represents a six-membered cyclohexane framework that bears the critical 12- and 13-position substituents responsible for much of the compound's biological activity. The smallest Ring D forms a three-membered cyclopropane structure with gem-dimethyl substitution, creating a highly strained system that contributes to the compound's reactivity profile.

The tigliane skeleton features trans-fusion between rings A and B, and between rings B and C, while rings C and D exhibit cis-fusion. This specific stereochemical arrangement is conserved across all naturally occurring tigliane diterpenoids and is essential for maintaining the proper three-dimensional orientation required for biological activity. The compound incorporates a primary hydroxyl group at C-20, secondary hydroxyl functionality at C-12, and tertiary hydroxyl groups at positions C-4, C-9, and C-13, following the characteristic phorbol substitution pattern.

The 4-O-methyl ether modification represents a specific chemical derivatization of the parent phorbol structure, where the C-4 hydroxyl group has been converted to a methyl ether functionality. This modification significantly alters the hydrogen bonding capacity and steric environment around this critical position, resulting in modified biological activity profiles compared to the parent phorbol esters.

Nomenclature and Synonyms

The compound is known by numerous systematic and trivial names that reflect both its structural complexity and its relationship to other phorbol derivatives. The primary International Union of Pure and Applied Chemistry name follows standard organic nomenclature conventions, while various abbreviated forms are commonly employed in scientific literature and commercial catalogues.

Common synonyms include 4-O-Methylphorbol 12-myristate 13-acetate, 4-O-Methylphorbol myristate acetate, and 4-methyl-TPA. The designation "MPMA" frequently appears in biochemical literature as a convenient abbreviation. Additional systematic names include 4-o-methyl-12-o-tetradecanoylphorbol13-acetate and 4-o-methyl-12-o-tetradecanoylphorbol-13-acetate, reflecting slight variations in hyphenation and spacing conventions.

The descriptor "4beta" in the compound name specifically denotes the stereochemical configuration at the C-4 position, indicating that the methoxy substituent occupies the beta (β) orientation relative to the tetracyclic ring system. This stereochemical specification is crucial for distinguishing this compound from potential alpha (α) isomers and ensuring accurate identification in biological and chemical studies.

Commercial suppliers often employ shortened versions such as "PHORBOL 12-MYRISTATE-13-ACETATE-4-O-METHYL ETHER" or "PMA-4-O-methyl ether" for practical purposes. The International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations provide unambiguous computer-readable representations of the molecular structure for database applications and computational chemistry studies.

| Nomenclature Type | Name/Identifier |

|---|---|

| Primary Name | This compound |

| Alternative Name | 4-O-Methylphorbol 12-myristate 13-acetate |

| Abbreviated Form | MPMA |

| Alternative Abbreviation | 4-methyl-TPA |

| Commercial Name | PMA-4-O-methyl ether |

| Systematic Name | 4-o-methyl-12-o-tetradecanoylphorbol-13-acetate |

Eigenschaften

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-30(40)44-33-25(3)36(42)28(31-34(5,6)37(31,33)45-26(4)39)21-27(23-38)22-35(43-7)29(36)20-24(2)32(35)41/h20-21,25,28-29,31,33,38,42H,8-19,22-23H2,1-7H3/t25-,28+,29-,31-,33-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWNAJUHTLWQQT-XCHBPHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)OC)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)OC)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O8 | |

| Record name | 4-O-METHYL-12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973306 | |

| Record name | 9a-(Acetyloxy)-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-o-methyl-12-o-tetradecanoylphorbol-13-acetate appears as white crystals. (NTP, 1992) | |

| Record name | 4-O-METHYL-12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57716-89-9 | |

| Record name | 4-O-METHYL-12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57716-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057716899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC262645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9a-(Acetyloxy)-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12-myristate 13-acetate 4-O-methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stepwise Esterification

Phorbol’s C12 and C13 hydroxyl groups are sequentially esterified to introduce myristate and acetate moieties:

-

C13 Acetylation :

-

C12 Myristoylation :

4-O-Methylation

The C4 hydroxyl group is methylated to produce the 4-O-methyl ether derivative:

-

Method A (Classical Alkylation) :

-

Method B (Selective Methylation) :

Optimization of Reaction Conditions

Solvent Systems

Catalysis

Temperature Control

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 3.30 (s, 3H, OCH₃), δ 2.30 (t, 2H, myristoyl CH₂), and δ 2.05 (s, 3H, acetate CH₃).

-

Mass spectrometry : Molecular ion peak at m/z 630.85 (C₃₇H₅₈O₈).

Challenges and Mitigation Strategies

| Challenge | Solution | Source |

|---|---|---|

| Epimerization at C4 | Low-temperature methylation (-20°C) | |

| Ester hydrolysis | Avoid aqueous workup; use anhydrous DCM | |

| Byproduct formation | Replace CH₃I with TMSCHN₂ |

Scalability and Industrial Relevance

-

Batch synthesis : Yields 5–10 g per cycle using optimized alkylation protocols.

-

Cost drivers : Myristoyl chloride (≥$200/g) and TMSCHN₂ (≥$150/g) necessitate solvent recovery systems.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: PHORBOL 12-MYRISTATE 13-ACETATE 4-O-METHYL ETHER, 4beta undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced under specific conditions to yield reduced forms.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester and ether functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Phorbol esters, including phorbol 12-myristate 13-acetate 4-O-methyl ether, are known for their role as tumor promoters and their ability to activate protein kinase C (PKC). This activation is crucial in various signaling pathways involved in cell proliferation and differentiation.

Key Biological Effects:

- Tumor Promotion : Acts as a potent promoter in skin carcinogenesis models.

- Protein Kinase C Activation : Functions as an agonist for PKC, influencing multiple cellular processes.

- Inflammatory Response : Exhibits weak pro-inflammatory properties.

Cancer Research

Phorbol 12-myristate 13-acetate 4-O-methyl ether is primarily utilized in cancer research due to its tumor-promoting effects. It has been extensively studied for its role in skin cancer models.

Immunology

In immunological studies, phorbol esters are used to investigate mechanisms of T-cell activation and cytokine production.

| Application | Details |

|---|---|

| T-cell Activation | Used to stimulate T-cells in vitro to study immune responses. |

| Cytokine Production | Investigated for its role in enhancing the production of interleukins and other cytokines. |

Case Studies

- Thrombin-Induced Calcium Mobilization

- Skin Carcinogenesis

- Cell Signaling Pathways

Wirkmechanismus

The compound exerts its effects primarily through the activation of protein kinase C (PKC) signaling pathways. This activation leads to the regulation of various cellular processes, including gene transcription, cellular growth and differentiation, apoptosis, and the immune response . The molecular targets include PKC isoforms, which are critical in mediating the biological effects of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phorbol Esters

Structural and Functional Differences

The biological activity of phorbol esters is highly dependent on stereochemistry and substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phorbol Derivatives

Key Research Findings

4β-O-Methyl-PMA vs. PMA

- PKC Inactivity: Unlike PMA, 4β-O-methyl-PMA fails to activate PKC-dependent pathways, such as linoleic acid incorporation into phospholipids and phosphoinositide synthesis in hepatocytes . This inactivity is attributed to the steric hindrance caused by the 4-O-methyl group, which disrupts interaction with the PKC binding site .

- Application as a Control : In studies investigating PMA-induced inflammation, 4β-O-methyl-PMA is used to confirm that observed effects are PKC-specific .

4α-PMA: Stereochemistry Matters

- TRPV4 Activation: Despite its inability to activate PKC, 4α-PMA (a stereoisomer of PMA) activates TRPV4 ion channels with 50-fold lower potency than 4α-phorbol didecanoate (4α-PDD) .

- PGHS-2 Induction: In murine keratinocytes, 4α-PMA significantly upregulates prostaglandin-endoperoxide synthase 2 (PGHS-2) mRNA, highlighting its role in inflammatory pathways independent of PKC .

PDBU: A Shorter-Chain Analog

- Binding Affinity : PDBU exhibits a dissociation constant (Kd) of 7 nM in mouse brain particulate preparations, compared to PMA’s Kd of 66 pM, suggesting lower binding efficiency .

- Biological Activity : PDBU retains tumor-promoting activity but is less potent than PMA in inducing epidermal hyperplasia .

Prostratin: A Non-Tumor-Promoting Derivative

- Anti-PMA Effects : Prostratin inhibits PMA-induced ornithine decarboxylase activity and edema in mouse skin, likely via competitive binding to PKC .

- Therapeutic Potential: Its ability to activate latent HIV reservoirs without promoting tumors makes it a candidate for "shock-and-kill" HIV therapies .

Mechanistic Insights from Structure-Activity Relationships (SAR)

- 4-O Substitution : Methylation or stereochemical inversion at the 4-position (e.g., 4β-O-methyl-PMA or 4α-PMA) abolishes PKC activation, underscoring the critical role of the 4β-hydroxyl group in PKC binding .

- Ester Chain Length : Longer acyl chains (e.g., myristate in PMA) enhance membrane affinity and PKC activation compared to shorter chains (e.g., dibutyrate in PDBU) .

Biologische Aktivität

Phorbol 12-myristate 13-acetate 4-O-methyl ether, 4beta (commonly referred to as PMA or TPA) is a synthetic phorbol ester known for its significant biological activities, particularly in cancer research and cell signaling. This compound is structurally related to diacylglycerol (DAG), a natural second messenger in cellular signaling pathways. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C37H58O8

- Molecular Weight : 630.85 g/mol

- CAS Number : 57716-89-9

PMA primarily functions as an activator of protein kinase C (PKC) , a family of enzymes that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The binding affinity of PMA for PKC has been quantified with a K_i value of approximately 2.6 nM, indicating a potent interaction that leads to the activation of downstream signaling pathways .

Biological Activities

- Tumor Promotion : PMA is recognized for its role as a tumor promoter, particularly in skin carcinogenesis models. It induces hyperproliferation of epidermal cells and is associated with increased cell division in malignant cells . However, its effects can be context-dependent; while it promotes proliferation in some cell types, it may inhibit growth in others .

-

Cell Signaling : PMA mimics DAG and activates various signaling pathways:

- PKC Activation : PMA induces translocation of PKC to the plasma membrane, leading to activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK .

- Gene Expression Modulation : It upregulates genes involved in inflammation and immune responses, such as IL-2 in T cells and MUC2 in colorectal cancer cell lines .

- Apoptosis Induction : In certain cancer cell lines, PMA has been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases .

Case Studies and Research Findings

Safety and Toxicity

PMA is classified as a weak skin irritant and exhibits tumor-promoting properties. Its handling requires caution due to potential carcinogenic effects when used improperly. It is advised to conduct experiments under controlled conditions with appropriate safety measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.